(3E)-N-(4-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an ethylphenyl group, a methoxyphenoxy group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the ethylphenyl and methoxyphenoxy precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organolithium reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced analytical methods, such as mass spectrometry and chromatography, is essential for monitoring the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at the phenyl or butanamide groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
(3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of (3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dehydrobenzo 12annulene : A compound with benzene rings held together by triple bonds, used in various chemical applications .
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(3E)-N-(4-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of ethylphenyl and methoxyphenoxy groups, along with the butanamide backbone, differentiates it from other similar compounds and contributes to its diverse applications.
Properties
Molecular Formula |
C21H25N3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(3E)-N-(4-ethylphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C21H25N3O3/c1-4-17-9-11-18(12-10-17)22-20(25)13-16(3)23-24-21(26)14-27-19-8-6-5-7-15(19)2/h5-12H,4,13-14H2,1-3H3,(H,22,25)(H,24,26)/b23-16+ |
InChI Key |
VNCGERISFSGVCF-XQNSMLJCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC=CC=C2C)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC=CC=C2C)C |
Origin of Product |
United States |
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